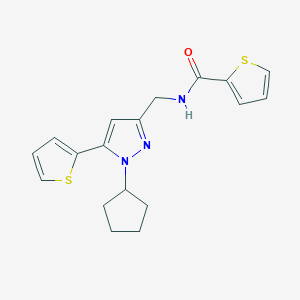

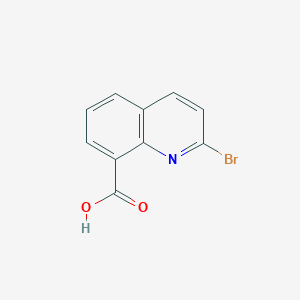

![molecular formula C9H10N4O3 B2516906 (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid CAS No. 883550-10-5](/img/structure/B2516906.png)

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.204. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1,2,4-triazole-containing hybrids have demonstrated promising antibacterial activity against various strains, including antibiotic-resistant Staphylococcus aureus. These compounds, owing to their ability to inhibit key bacterial enzymes and efflux pumps, offer a novel approach to addressing the challenge of bacterial resistance. The synthesis and application of these hybrids highlight their potential in developing new antibacterial strategies (Li & Zhang, 2021).

Optical Sensing Materials

Pyrimidine derivatives, including those related to 1,2,4-triazoles, are utilized in the creation of optical sensors due to their ability to form both coordination and hydrogen bonds. These materials are significant for their role in detecting environmental and biological substances, illustrating the chemical versatility and application of triazole derivatives in sensing technologies (Jindal & Kaur, 2021).

Eco-friendly Synthesis

The development of eco-friendly procedures for synthesizing 1,2,3-triazoles, including those involving 1,2,4-triazole structures, has gained attention. Advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) highlight the importance of these reactions in creating sustainable chemical processes. Such methodologies underscore the role of triazole derivatives in fostering green chemistry initiatives (de Souza et al., 2019).

Environmental and Health Studies

Studies on the degradation pathways and biotoxicity of various organic compounds, including those involving triazole derivatives, contribute to understanding their environmental impact and safety. The investigation into the degradation of compounds like acetaminophen, which may relate to the broader class of compounds including triazole derivatives, provides insights into the environmental persistence and potential health risks associated with these chemicals (Qutob et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is responsible for the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . By inhibiting DPP4, it prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins lead to enhanced secretion of insulin, reduced secretion of glucagon, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolism pathway by interacting with the DPP4 enzyme . By inhibiting DPP4, it increases the level of incretin hormones, which in turn stimulates insulin secretion and inhibits glucagon secretion. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby reducing blood glucose levels .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as food intake, hepatic function, and renal function.

Result of Action

The molecular effect of this compound is the inhibition of the DPP4 enzyme, leading to increased levels of incretin hormones . On a cellular level, this results in enhanced insulin secretion, reduced glucagon secretion, decreased hepatic glucose production, and increased glucose uptake by peripheral tissues . The overall effect is a reduction in blood glucose levels.

Properties

IUPAC Name |

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-5(2)11-12-9(13)10-4/h3H2,1-2H3,(H,10,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFFVDKRQIEDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)

![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)